スルホニルジアセトニトリル

説明

“Sulphonyl” refers to a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . “Diacetonitrile” could refer to a compound with two acetonitrile groups. Acetonitrile is a colorless liquid with a sweet, ethereal odor and is used as a solvent .

Synthesis Analysis

While specific synthesis methods for “Sulphonyl diacetonitrile” are not available, sulfonyl groups and acetonitrile groups are commonly used in organic synthesis. For instance, a new fully conjugated covalent organic framework material has been synthesized via the Knoevenagel condensation reaction using a chromogenic unit and a diacetonitrile as the linker .Physical and Chemical Properties Analysis

The physical and chemical properties of “Sulphonyl diacetonitrile” would depend on its exact molecular structure. Sulfonyl groups and acetonitrile both contribute specific properties to compounds. For example, sulfonyl groups can enhance the polarity of a compound , while acetonitrile is a polar aprotic solvent that can participate in hydrogen bonding .科学的研究の応用

- SACs は、最先端の研究分野です。スルホニルジアセトニトリルは、SACs の作成のための配位子または前駆体として役立つ可能性があります。 これらの触媒は、担体材料に固定された単離された金属原子で構成されており、さまざまな反応において優れた触媒活性と選択性を示します .

- スルフィドからスルホンへの酸化には、スルホキシドが中間体として関与します。 スルホニルジアセトニトリルは、この 2 段階プロセスにおいて役割を果たし、貴重なスルホン化合物を生み出す可能性があります .

有機合成とシアノメチル化

単原子触媒 (SACs)

スルホン合成

作用機序

Target of Action

It’s worth noting that sulfonamide derivatives, which sulfonyldiacetonitrile is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory effects .

Mode of Action

Sulfonamides, a class of compounds to which sulfonyldiacetonitrile belongs, are known to act as competitive inhibitors and structural analogues to p-aminobenzoic acid (paba), which is essential for folic acid synthesis and further bacterial dna production .

Biochemical Pathways

Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component in the production of nucleic acids in bacteria . This inhibition disrupts bacterial growth and replication.

Pharmacokinetics

Understanding the pharmacokinetic properties of a drug candidate is extremely relevant in the drug discovery and development stage .

Result of Action

Given its structural similarity to sulfonamides, it may exhibit similar antibacterial effects by inhibiting bacterial growth and replication .

将来の方向性

The future directions for research on “Sulphonyl diacetonitrile” would depend on its potential applications. For instance, if it has potential uses in medicine or materials science, research could focus on optimizing its synthesis, understanding its properties, and testing its performance in relevant applications .

生化学分析

Biochemical Properties

Sulphonyl diacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfotransferases, which catalyze the sulfonation of hydroxyl and amino groups, increasing the water solubility of compounds and aiding in their excretion . These interactions are crucial for the detoxification processes in the body.

Cellular Effects

Sulphonyl diacetonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of sulfotransferases, leading to changes in the sulfonation of endogenous and exogenous compounds . This modulation can affect cellular metabolism and the overall biochemical environment within the cell.

Molecular Mechanism

The molecular mechanism of sulphonyl diacetonitrile involves its interaction with specific biomolecules. It binds to sulfotransferases, facilitating the transfer of sulfonate groups to target molecules . This binding interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, sulphonyl diacetonitrile can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulphonyl diacetonitrile can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of sulphonyl diacetonitrile, leading to variations in its biochemical activity . Long-term exposure to this compound can result in changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of sulphonyl diacetonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing the detoxification processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Understanding the threshold effects and toxicology of sulphonyl diacetonitrile is crucial for its safe application in research and industry.

Metabolic Pathways

Sulphonyl diacetonitrile is involved in several metabolic pathways, primarily through its interaction with sulfotransferases. These enzymes facilitate the sulfonation of various substrates, including drugs, hormones, and xenobiotics . This process is essential for the detoxification and excretion of these compounds. Additionally, sulphonyl diacetonitrile can influence metabolic flux and metabolite levels by modulating enzyme activity.

Transport and Distribution

The transport and distribution of sulphonyl diacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various applications.

Subcellular Localization

Sulphonyl diacetonitrile exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.

特性

IUPAC Name |

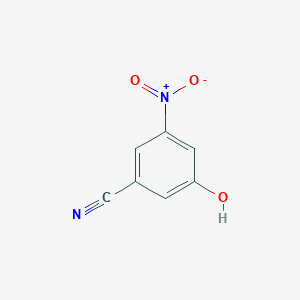

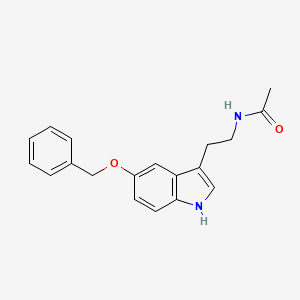

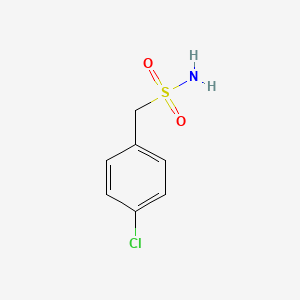

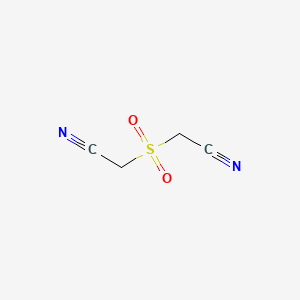

2-(cyanomethylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVQUTWFTPKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190900 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-94-8 | |

| Record name | Sulphonyl diacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37463-94-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphonyl diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Sulfonyldiacetonitrile?

A1: Sulfonyldiacetonitrile is a bifunctional reagent containing a sulfonyl group bridging two acetonitrile moieties.

Q2: How does Sulfonyldiacetonitrile react with amines, and what makes it useful for bioorganic synthesis?

A: Sulfonyldiacetonitrile demonstrates high reactivity with various amines at room temperature. This includes primary, secondary, and heterocyclic amines, as well as amino acid esters like glycine, lysine, and serine. Furthermore, it reacts with nucleic acid bases and nucleosides such as adenine/adenosine and cytosine/cytidine. This broad reactivity profile makes it a valuable tool in bioorganic synthesis, particularly for crosslinking applications. []

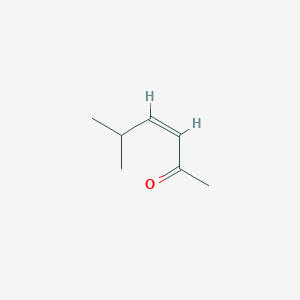

Q3: Can you describe a specific derivative of Sulfonyldiacetonitrile and its potential applications?

A: One example is 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], synthesized by reacting Sulfonyldiacetonitrile with trimethyl orthoformate using a concentrated sulfuric acid catalyst. This derivative, characterized by single-crystal X-ray analysis, shows potential as a bifunctional crosslinking reagent due to its two reactive sites. []

Q4: Has the structure of Sulfonyldiacetonitrile itself been determined?

A: Yes, a derivative of Sulfonyldiacetonitrile, 2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile (MMSBA), has had its structure determined by X-ray crystallography. [] This provides insights into the general structural features of this class of compounds.

Q5: What are the implications of the observed bond lengths in MMSBA?

A: The bond lengths in MMSBA, particularly around the sulfonyl group and the adjacent carbon atoms, suggest a resonance hybrid structure. This delocalization of electrons contributes to the molecule's reactivity with amine nucleophiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)